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Compound of Interest

Compound Name: 2-Methoxythieno[3,2-D]pyrimidine

CAS No.: 1259978-29-4

Cat. No.: B1403309

Get Quote

Introduction & Chemical Context
The thieno[3,2-d]pyrimidine core is a bioisostere of quinazoline, widely utilized in oncology to

target ATP-binding pockets of kinases. The 2-methoxy substituent serves as a solubility

modulator and a metabolic handle.

In drug development, analyzing this specific derivative requires navigating two analytical

challenges:

Isobaric Interferences: Distinguishing the [3,2-d] isomer from the [2,3-d] isomer, which have

identical masses but distinct fragmentation energies.

Lactim-Lactam Rearrangement: The 2-methoxy group makes the molecule prone to gas-

phase rearrangements that mimic hydrolysis products (2-oxo derivatives), complicating

impurity profiling.

Molecular Specifications:

Formula:
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Monoisotopic Mass: 166.0201 Da

Protonated Ion $[M+H]^+ $: 167.0274 m/z

Isotopic Signature: Distinct

peak at

(~4.4% relative abundance).

Experimental Methodology (LC-MS/MS)
Liquid Chromatography Conditions
The basicity of the pyrimidine nitrogens (

) necessitates an acidic mobile phase to ensure retention and ionization.

Parameter Specification Rationale

Column
C18 (e.g., HSS T3), 2.1 x 50

mm, 1.8 µm

High surface area for retaining

polar heterocycles.

Mobile Phase A Water + 0.1% Formic Acid
Proton source for ESI;

suppresses silanol activity.

Mobile Phase B
Acetonitrile + 0.1% Formic

Acid

ACN provides sharper peaks

for aromatics than MeOH.

Flow Rate 0.4 mL/min
Optimal linear velocity for

UPLC/UHPLC.

Column Temp 40°C
Reduces backpressure;

improves mass transfer.

Gradient Profile:

0-1 min: 5% B (Isocratic hold to elute salts).

1-6 min: 5%
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95% B (Linear gradient).

6-8 min: 95% B (Wash).

8.1 min: 5% B (Re-equilibration).

Ionization Source (ESI+)
Positive Electrospray Ionization (ESI+) is the gold standard. The N3 nitrogen is the most

favorable protonation site due to resonance stabilization from the thienyl ring.

Capillary Voltage: 3.0 kV (Standard).

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the methoxy group).

Source Temp: 120°C.

Desolvation Gas:

at 800 L/hr, 450°C.

Mechanistic Fragmentation Analysis (MS/MS)
The fragmentation of 2-methoxythieno[3,2-d]pyrimidine is dominated by the stability of the

fused thiophene ring and the lability of the ether bond.

Primary Pathway: The "Methoxy Loss" Bifurcation
Upon Collision-Induced Dissociation (CID), the precursor (

167) undergoes two competing pathways characteristic of 2-methoxypyrimidines.

Pathway A: Loss of Formaldehyde (

, -30 Da)

Mechanism: A four-membered transition state facilitates the transfer of a methyl hydrogen to

the N3 nitrogen, followed by the expulsion of neutral formaldehyde.

Product:
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137 (

).

Structure: Protonated thieno[3,2-d]pyrimidin-2(1H)-one (Lactam form).

Significance: This is usually the Base Peak at moderate collision energies (20-30 eV).

Pathway B: Loss of Methyl Radical (

, -15 Da)

Mechanism: Homolytic cleavage of the O-C bond.[2]

Product:

152 (

).

Note: This generates an odd-electron radical cation from an even-electron precursor, a

"forbidden" transition in the Even-Electron Rule, yet frequently observed in heteroaromatic

methyl ethers due to the high stability of the resulting distonic ion.

Secondary Pathway: Ring Cleavage
From the

137 core (thienopyrimidinone), further energy causes the pyrimidine ring to shatter.

Loss of CO (-28 Da): Yields

109.

Loss of HCN (-27 Da): Yields

110 (Thienyl cation species).

Visualization of Fragmentation
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Precursor Ion
[M+H]+ m/z 167

(2-Methoxythieno[3,2-d]pyrimidine)

Radical Cation
[M+H - •CH3]+.

m/z 152

Loss of •CH3
(-15 Da)

(High Energy)

Lactam Core
[M+H - CH2O]+

m/z 137
(Thieno[3,2-d]pyrimidin-2-one)

Loss of CH2O
(-30 Da)

(Base Peak)

Thienyl Amine
[m/z 137 - CO]+

m/z 109

- CO (28)

Ring Opening
[m/z 137 - HCN]+

m/z 110

- HCN (27)

Click to download full resolution via product page

Caption: CID fragmentation tree showing the bifurcation between radical loss (m/z 152) and

neutral formaldehyde loss (m/z 137).

Impurity Profiling & Diagnostic Ions
In a synthesis or metabolic context, you must differentiate the target molecule from common

congeners.
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Compound Structure Note
Precursor (

)

Diagnostic
Fragment

Mechanism

Target 2-Methoxy 167 137 (-30 Da) Loss of

Impurity A

2-Chloro

(Starting

Material)

171 / 173 136 (-35 Da)

Loss of

radical or

Impurity B
2-Hydroxy

(Hydrolysis)
153 110 (-43 Da)

Loss of HNCO

(Isocyanic acid)

Metabolite O-Demethylated 153 125 (-28 Da)
Loss of CO from

lactam

Critical Insight: The 2-Hydroxy impurity (

153) is isobaric with the in-source fragment of the Target if the Target loses methyl (

).

Differentiation: Check the retention time. The 2-Methoxy target is significantly more

hydrophobic (elutes later) than the 2-Hydroxy impurity.

Analytical Workflow Decision Tree
Use this logic flow to validate your method during assay development.

Sample Injection LC Separation
(C18, Acidic pH)

ESI+ Source
(Cone: 30V)

Precursor
m/z 167? MS/MS (CID)

Yes

Base Peak 137
(-30 Da)Dominant

Base Peak 152
(-15 Da)

Minor

Confirm: 2-Methoxy
(Standard Mode)

Confirm: Radical Cation
(High Energy/Rare)

Click to download full resolution via product page

Caption: Logic flow for confirming 2-Methoxythieno[3,2-d]pyrimidine identity via LC-MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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